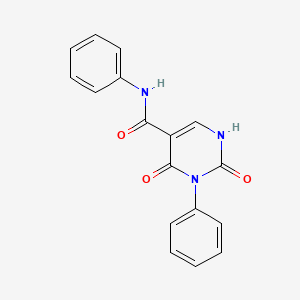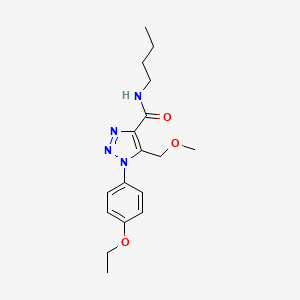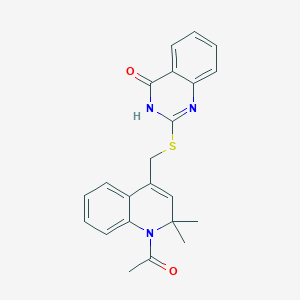![molecular formula C9H10F3N5 B11043411 4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine](/img/structure/B11043411.png)
4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrido[4,3-D]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a hydrazine derivative with a pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-D]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets 4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F3N5 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
[5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C9H10F3N5/c1-5-7-6(2-3-14-5)15-4-16-8(7,17-13)9(10,11)12/h2-4,17H,13H2,1H3,(H,15,16) |
InChI Key |
DRJBAMSSCTXPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(N=CN2)(C(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{1-[(4-fluorobenzyl)amino]ethylidene}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11043341.png)
![3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043344.png)
![5-Amino-4-(methoxymethyl)-6-methyl-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B11043347.png)
![3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043355.png)
![5-Methyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11043362.png)
![Methyl 3-({[7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B11043367.png)
![5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide](/img/structure/B11043374.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11043380.png)


![7-[(Thiophen-2-yl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11043396.png)
![6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043401.png)
![3-Amino-8-hydroxy-8-methyl-1,6-dioxo-9-propyl-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11043402.png)

